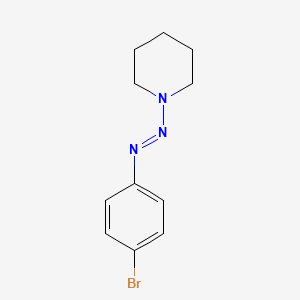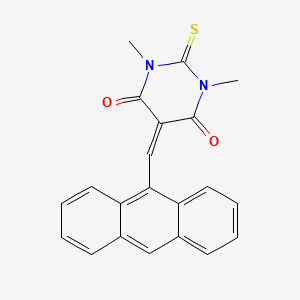![molecular formula C27H28FN3O3 B12495060 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoate Core: Starting with a benzoic acid derivative, esterification can be performed using ethanol and an acid catalyst to form the ethyl benzoate.
Introduction of the Fluorobenzamide Group: The ethyl benzoate can undergo amidation with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the fluorobenzamide derivative.
Attachment of the Benzylic Piperazine: The final step involves the nucleophilic substitution reaction between the fluorobenzamide derivative and 4-benzylpiperazine under suitable conditions, such as heating in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzylic position may be susceptible to oxidation, forming corresponding ketones or alcohols.
Reduction: The fluorobenzamide group can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzylic alcohols or ketones, while reduction could produce amines.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.
Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Used in the development of new materials or as a precursor in the synthesis of functionalized polymers.
作用机制
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The piperazine ring is known to interact with various neurotransmitter receptors, which could be a potential pathway for its effects.
相似化合物的比较
Similar Compounds
ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE: Similar structure but with a methyl group instead of a benzyl group.
ETHYL 4-(4-BENZYLPIPERIDIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE is unique due to the combination of its benzylic piperazine and fluorobenzamide groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C27H28FN3O3 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(3-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28FN3O3/c1-2-34-27(33)22-11-12-25(24(18-22)29-26(32)21-9-6-10-23(28)17-21)31-15-13-30(14-16-31)19-20-7-4-3-5-8-20/h3-12,17-18H,2,13-16,19H2,1H3,(H,29,32) |
InChI 键 |
HKBXVAWQZXUXLE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12494989.png)
![5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12494996.png)
![3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495000.png)

![2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12495013.png)
![1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)

![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
![Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495083.png)
